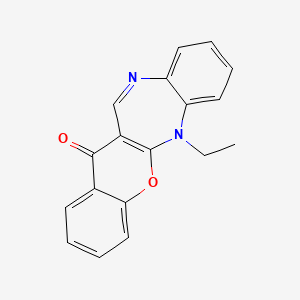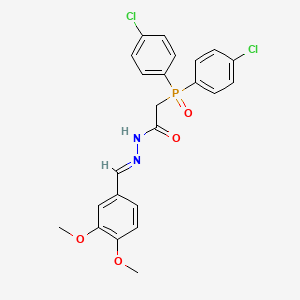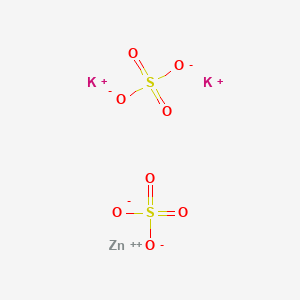
Potassium zinc sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium zinc sulfate is an inorganic compound that combines potassium, zinc, and sulfate ions. It is known for its diverse applications in various fields, including agriculture, medicine, and industry. This compound is often used as a source of zinc and potassium, essential nutrients for plant growth and human health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium zinc sulfate can be synthesized through various methods. One common method involves the reaction of zinc sulfate with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where zinc sulfate reacts with potassium hydroxide to form this compound and water: [ \text{ZnSO}_4 + 2\text{KOH} \rightarrow \text{K}_2\text{ZnO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced by reacting zinc oxide with sulfuric acid to form zinc sulfate, which is then reacted with potassium hydroxide. The process involves precise control of reaction conditions, including temperature and concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium zinc sulfate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Zinc in this compound can undergo redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The compound can participate in substitution reactions where the sulfate ion can be replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other salts. Reaction conditions such as temperature, pH, and concentration play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with hydrochloric acid can produce zinc chloride and potassium sulfate.
Applications De Recherche Scientifique
Potassium zinc sulfate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a source of zinc and potassium ions.
Biology: The compound is used in studies related to zinc and potassium metabolism in plants and animals.
Medicine: this compound is used in pharmaceutical formulations to provide essential nutrients and as a component in topical treatments.
Industry: It is used in the production of fertilizers, where it provides essential nutrients for plant growth, and in the manufacturing of other zinc and potassium compounds.
Mécanisme D'action
The mechanism of action of potassium zinc sulfate involves its dissociation into potassium, zinc, and sulfate ions in aqueous solutions. These ions participate in various biochemical processes:
Zinc Ions: Zinc acts as a cofactor for numerous enzymes, facilitating catalytic activities and stabilizing protein structures.
Potassium Ions: Potassium is essential for maintaining cellular osmotic balance and is involved in nerve impulse transmission and muscle contraction.
Sulfate Ions: Sulfate ions are involved in the synthesis of sulfur-containing amino acids and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc Sulfate: Similar to potassium zinc sulfate but lacks potassium ions. It is widely used as a zinc supplement and in various industrial applications.
Potassium Sulfate: Provides potassium and sulfate ions but lacks zinc. It is commonly used as a fertilizer.
Zinc Chloride: Contains zinc and chloride ions, used in various chemical and industrial processes.
Uniqueness
This compound is unique due to its combination of potassium, zinc, and sulfate ions, making it a versatile compound with applications in multiple fields. Its ability to provide essential nutrients in a single compound sets it apart from other similar compounds.
Propriétés
Numéro CAS |
13932-17-7 |
|---|---|
Formule moléculaire |
K2O8S2Zn |
Poids moléculaire |
335.7 g/mol |
Nom IUPAC |
dipotassium;zinc;disulfate |
InChI |
InChI=1S/2K.2H2O4S.Zn/c;;2*1-5(2,3)4;/h;;2*(H2,1,2,3,4);/q2*+1;;;+2/p-4 |
Clé InChI |
GCUPVSQZXRYEHO-UHFFFAOYSA-J |
SMILES canonique |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


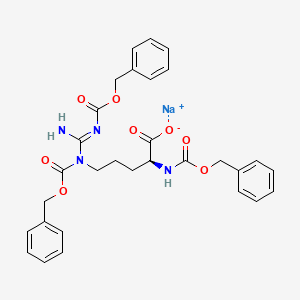
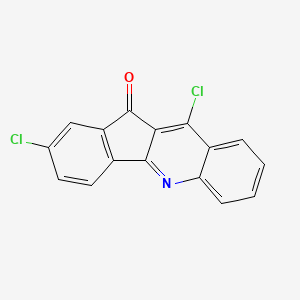
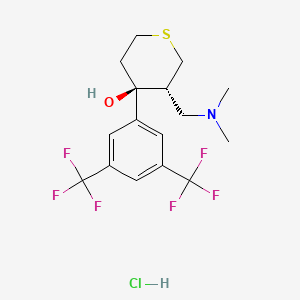
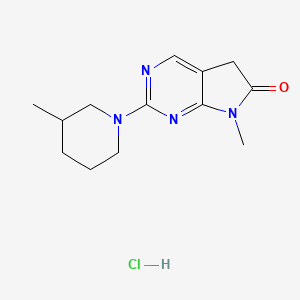
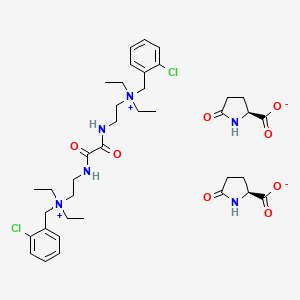
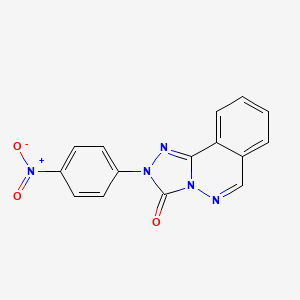
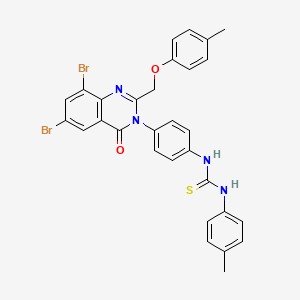
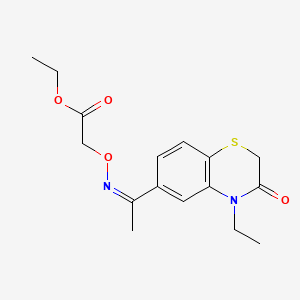
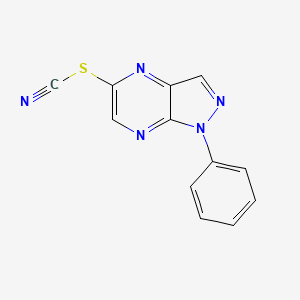
![(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol](/img/structure/B12700189.png)

